5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole

Lipophilicity Membrane permeability Drug design

5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole is a 1,2,4-thiadiazole heterocycle bearing a 4-chlorophenyl substituent at the 3-position and a chlorine substituent at the 5-position. With a molecular formula of C₈H₄Cl₂N₂S and a molecular weight of 231.10 g·mol⁻¹, the compound exhibits a computed XLogP3 of 3.2 and a topological polar surface area of 54 Ų.

Molecular Formula C8H4Cl2N2S
Molecular Weight 231.1 g/mol
CAS No. 887623-87-2
Cat. No. B1421004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole
CAS887623-87-2
Molecular FormulaC8H4Cl2N2S
Molecular Weight231.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NSC(=N2)Cl)Cl
InChIInChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H
InChIKeyMZLWEBFWFODGTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole (CAS 887623-87-2) – Procurement-Relevant Identity and Physicochemical Baseline


5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole is a 1,2,4-thiadiazole heterocycle bearing a 4-chlorophenyl substituent at the 3-position and a chlorine substituent at the 5-position [1]. With a molecular formula of C₈H₄Cl₂N₂S and a molecular weight of 231.10 g·mol⁻¹, the compound exhibits a computed XLogP3 of 3.2 and a topological polar surface area of 54 Ų [2]. It is commercially supplied at purities of 95–98% and carries GHS hazard statements H302, H315, H319, and H335 .

Why 5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole Cannot Be Replaced by Common 1,2,4-Thiadiazole Building Blocks


Substitution of 5-chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole with the widely available 5-chloro-3-phenyl-1,2,4-thiadiazole (CAS 24255-23-0) or 5-chloro-1,2,4-thiadiazole (CAS 38362-15-1) is not straightforward because the additional chlorine atom on the para position of the phenyl ring introduces significant changes in lipophilicity (ΔXLogP3 = +0.6), molecular weight, and electronic properties that directly impact pharmacokinetic profiles and synthetic versatility [1]. Furthermore, differences in GHS hazard profiles and the presence of two distinctly reactive C–Cl sites mean that generic substitution can lead to altered safety requirements and loss of synthetic options for orthogonal functionalization [2].

Quantitative Evidence Differentiating 5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole from Closest Analogs


Increased Lipophilicity (XLogP3) vs. 5-Chloro-3-phenyl-1,2,4-thiadiazole Enhances Predicted Membrane Permeability

The target compound exhibits an XLogP3 of 3.2, compared to 2.6 for 5-chloro-3-phenyl-1,2,4-thiadiazole [1]. This +0.6 logP difference reflects the contribution of the para-chloro substituent on the phenyl ring, which is predicted to increase the octanol-water partition coefficient by approximately 4-fold based on the logarithmic scale [2].

Lipophilicity Membrane permeability Drug design

Reduced Dermal and Inhalation Hazard Burden vs. 5-Chloro-3-phenyl-1,2,4-thiadiazole Lowers Handling Requirements

According to safety data sheets, 5-chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole carries GHS hazard statements H302, H315, H319, and H335 . In contrast, the analog 5-chloro-3-phenyl-1,2,4-thiadiazole carries an expanded hazard set that additionally includes H312 (harmful in contact with skin) and H332 (harmful if inhaled), resulting in H302+H312+H332, H315, H319, H335 . The target compound thus avoids two hazard categories associated with dermal and inhalation exposure.

Safety profile GHS classification Laboratory handling

Distinct Reactivity at Two C–Cl Sites Enables Orthogonal Derivatization Strategies Not Possible with Mono-Chloro Analogs

The target compound possesses two chemically distinct chlorine atoms: the C5-Cl on the electron-deficient 1,2,4-thiadiazole ring is activated toward nucleophilic aromatic substitution (SNAr), while the C4'-Cl on the para-substituted phenyl ring is amenable to palladium-catalyzed cross-coupling reactions [1]. In contrast, 5-chloro-3-phenyl-1,2,4-thiadiazole contains only a single reactive halogen (C5-Cl), restricting orthogonal functionalization [2]. Continuous flow studies have demonstrated that the 5-chloro-1,2,4-thiadiazole core reacts with nitrogen-, sulfur-, and oxygen-based nucleophiles to give substituted products in yields of 48–92% under mild conditions, confirming the synthetic tractability of the 5-position [3].

Synthetic versatility Sequential functionalization Building block

Higher Molecular Weight with Unchanged TPSA vs. 5-Chloro-3-phenyl-1,2,4-thiadiazole Offers an Additional Heavy Atom for Halogen Bonding Without Polarity Penalty

5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole has a molecular weight of 231.10 g·mol⁻¹, 34.44 Da heavier than 5-chloro-3-phenyl-1,2,4-thiadiazole (196.66 g·mol⁻¹), while both compounds share an identical topological polar surface area of 54 Ų [1][2]. The additional heavy atom (chlorine) is introduced without increasing hydrogen-bond donor count (0 for both) or acceptor count (3 for both), maintaining compliance with Lipinski's Rule of Five in both cases [3].

Molecular recognition Halogen bonding Physicochemical properties

Application Scenarios Where 5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole Provides a Procurement Advantage


Medicinal Chemistry: Focused Library Synthesis Targeting Intracellular Pathogens

The elevated lipophilicity (XLogP3 = 3.2) and dual C–Cl reactivity make this compound an ideal core scaffold for generating compound libraries aimed at intracellular bacterial or parasitic targets, where membrane permeability is rate-limiting [1]. Researchers can sequentially exploit the 5-position for SNAr introduction of polar fragments and the 4'-position for cross-coupling diversification, maximizing chemical space exploration with a single building block [2].

Agrochemical Discovery: Fungicidal and Nematicidal Lead Generation

1,2,4-Thiadiazoles bearing chlorinated phenyl groups are precedented in patent literature as antifungal and nematicidal agents . The target compound's favorable safety profile (absence of H312/H332) facilitates handling during kilogram-scale agrochemical intermediate synthesis, while the 4-chlorophenyl motif maps onto known pharmacophores for crop protection [3].

Chemical Biology: Probe Development with Reduced Laboratory Risk

The GHS profile lacking harmful-by-inhalation and harmful-by-skin-contact designations (compared to the phenyl analog) reduces the administrative and engineering controls required for use in academic chemical biology labs conducting cellular target engagement assays . The unchanged TPSA of 54 Ų ensures the scaffold retains favorable permeability characteristics for intracellular probe development [4].

Organic Electronics: Tuning Electron-Transport Materials

The electron-withdrawing 4-chlorophenyl group and the thiadiazole core are recognized motifs for modulating the LUMO energy levels in organic semiconductors [5]. The target compound's dual halogenation provides synthetic handles for further polymerization or small-molecule device fabrication, with the higher molecular weight contributing to thermal stability without sacrificing processability [6].

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